1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
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Description
The compound “1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide” is a derivative of 2-aminopyrimidine . These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . For example, the reaction of 300 mg of 5b (1.06 mmol) in 5 cm3 of dry THF with 225 mg of pyrrolidine (3.16 mmol) yielded after 2 h microwave irradiation at 120 °C 87 mg of 7b (30%) .Molecular Structure Analysis
The molecular structure of “1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids is accompanied by a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline .Future Directions
The future directions for “1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide” and similar compounds could involve further exploration of their biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is potential for the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Similar compounds containing pyrazolo[3,4-d]pyrimidine linkage have been tested for their in-vitro anticancer activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have shown cytotoxic activities against various cancer cell lines . The compound may interact with its targets, leading to changes that inhibit the growth of cancer cells.
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antitumor activities , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown superior cytotoxic activities against mcf-7 and hct-116 cancer cell lines , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYLBOJBXCOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide |
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